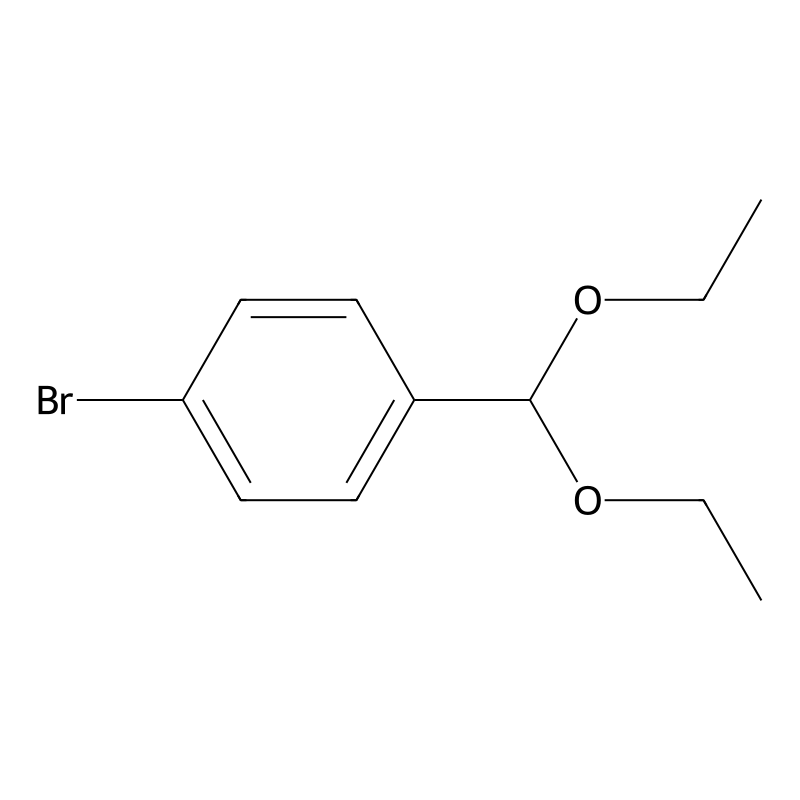

1-Bromo-4-(diethoxymethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-4-(diethoxymethyl)benzene is an organic compound with the molecular formula CHBrO and a Chemical Abstracts Service (CAS) number of 34421-94-8. This compound features a bromine atom attached to a benzene ring, which also contains a diethoxymethyl group. It appears as a clear, colorless liquid with a low vapor pressure of approximately 0.00819 mmHg at 25°C .

The compound is categorized under the class of brominated aromatic compounds and exhibits certain hazardous properties, including being harmful if swallowed and causing skin irritation .

There is no current information available regarding a specific mechanism of action for 1-Bromo-4-(diethoxymethyl)benzene in biological systems.

Due to the limited information on this specific compound, it's important to handle it with caution, assuming similar properties to other brominated aromatic compounds. Potential hazards include:

- Skin and eye irritation: Bromine can cause irritation upon contact.

- Respiratory irritation: Inhalation of vapors might irritate the respiratory tract.

- Environmental hazard: Organic bromides can be harmful to aquatic life.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic aromatic substitution, leading to the formation of new derivatives.

- Esterification: The diethoxymethyl group can participate in esterification reactions, potentially forming esters with carboxylic acids.

These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the compound.

1-Bromo-4-(diethoxymethyl)benzene can be synthesized through several methods:

- Bromination of 4-Diethoxymethylbenzene: The most straightforward method involves the bromination of 4-diethoxymethylbenzene using bromine or a brominating agent under controlled conditions to ensure selective substitution at the para position.

- Nucleophilic Aromatic Substitution: Another method involves starting from a suitable precursor that can undergo nucleophilic substitution to introduce the bromine atom.

These methods highlight its versatility in organic synthesis.

This compound has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Industry: Due to its structural characteristics, it may be explored for developing new pharmaceuticals or agrochemicals.

- Material Science: Its unique properties could be utilized in creating specialized materials or polymers.

1-Bromo-4-(diethoxymethyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-(dimethoxymethyl)benzene | CHBrO | Contains dimethoxy instead of diethoxy groups |

| 4-Bromobenzyl Alcohol | CHBrO | Alcohol functional group instead of diethoxy |

| 1-Bromo-3-(diethoxymethyl)benzene | CHBrO | Bromine at meta position |

| 1-Bromo-4-methylbenzene | CHBr | Simple methyl group instead of diethoxymethyl |

Uniqueness

The uniqueness of 1-bromo-4-(diethoxymethyl)benzene lies in its specific combination of a bromine atom and a diethoxymethyl group, which may impart distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural arrangement could lead to unique applications in organic synthesis and material science.

1-Bromo-4-(diethoxymethyl)benzene exhibits a complex nomenclature system that reflects its multifaceted chemical nature and historical development within organic chemistry. The International Union of Pure and Applied Chemistry systematic name identifies the compound as 1-bromo-4-(diethoxymethyl)benzene, which precisely describes the substitution pattern on the aromatic ring. This nomenclature follows the established convention of numbering the benzene ring to indicate the para-relationship between the bromine atom and the diethoxymethyl substituent.

The compound is also widely recognized by its common name, 4-bromobenzaldehyde diethyl acetal, which emphasizes its derivation from the corresponding aldehyde precursor. This alternative nomenclature provides insight into the compound's synthetic origin and chemical behavior, as it immediately identifies the acetal functional group and the aromatic bromide component. The Chemical Abstracts Service registry system assigns the unique identifier 34421-94-8 to this compound, facilitating unambiguous identification across scientific literature and chemical databases.

From a classification perspective, 1-bromo-4-(diethoxymethyl)benzene belongs to several important chemical categories that define its reactivity and applications. Primarily, it is classified as a brominated aromatic compound, placing it within the broader family of organohalides that serve as versatile electrophiles in nucleophilic substitution and coupling reactions. Simultaneously, the presence of the diethoxymethyl group classifies it as an acetal derivative, specifically a diethyl acetal of 4-bromobenzaldehyde. This dual classification is crucial for understanding the compound's chemical behavior, as it can participate in both aromatic substitution reactions through the bromine center and acetal hydrolysis reactions through the diethoxymethyl functionality.

The European Community assigns the number 678-205-5 to this compound within the European Inventory of Existing Commercial Chemical Substances, while the Nikkaji database catalogs it under the identifier J2.056.738D. These multiple classification systems reflect the compound's significance across different regulatory and scientific frameworks. The molecular structure can be precisely described using the International Chemical Identifier system as InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3, providing a standardized computational representation.

Historical Context in Acetal Chemistry

The historical development of 1-bromo-4-(diethoxymethyl)benzene is intrinsically linked to the broader evolution of acetal chemistry, which has its roots in fundamental research conducted during the early twentieth century. Hermann Staudinger's pioneering work in the 1920s on formaldehyde polymerization and macromolecular structures provided the foundational understanding of acetal formation mechanisms that would later influence the synthesis and application of compounds like 1-bromo-4-(diethoxymethyl)benzene. Staudinger's research established the theoretical framework for understanding how aldehydes react with alcohols to form stable acetal linkages, a process that became central to the preparation of benzaldehyde diethyl acetals.

The systematic study of acetal formation mechanisms gained momentum throughout the mid-twentieth century, with researchers developing increasingly sophisticated methods for the preparation and manipulation of acetal functional groups. The acid-catalyzed reaction between aldehydes and alcohols, which forms the basis for synthesizing 1-bromo-4-(diethoxymethyl)benzene from 4-bromobenzaldehyde and ethanol, became well-established through extensive mechanistic studies. These investigations revealed the multi-step process involving hemiacetal intermediates and the crucial role of acid catalysis in driving the equilibrium toward acetal formation.

During the 1960s, the commercial development of acetal polymers by companies such as DuPont marked a significant milestone in acetal chemistry, with the introduction of Delrin and related materials demonstrating the practical utility of acetal linkages in materials science. This period saw increased interest in developing specialized acetal compounds for specific synthetic applications, leading to the exploration of brominated aromatic acetals like 1-bromo-4-(diethoxymethyl)benzene. The combination of aromatic bromide functionality with acetal protection groups proved particularly valuable for synthetic chemists seeking to perform selective transformations on complex molecular frameworks.

The emergence of modern organometallic chemistry in the latter half of the twentieth century further elevated the importance of brominated aromatic acetals. The development of palladium-catalyzed cross-coupling reactions, lithium-halogen exchange protocols, and other organometallic methodologies created new applications for compounds like 1-bromo-4-(diethoxymethyl)benzene. These advances allowed synthetic chemists to exploit the bromine atom as a reactive handle while maintaining the aldehyde functionality in protected form through the acetal group, opening new pathways for complex molecule synthesis.

Contemporary research has continued to build upon this historical foundation, with modern synthetic methodologies incorporating 1-bromo-4-(diethoxymethyl)benzene into increasingly sophisticated transformations. The compound's dual functionality has made it a valuable substrate for exploring new reaction conditions and developing novel synthetic strategies that take advantage of both the aromatic bromide and acetal components.

Position in Contemporary Organic Synthesis

In the landscape of modern organic synthesis, 1-bromo-4-(diethoxymethyl)benzene occupies a strategic position as a bifunctional building block that enables sophisticated molecular construction strategies. The compound's unique combination of a reactive aromatic bromide center and a protected aldehyde functionality in the form of a diethyl acetal makes it particularly valuable for multi-step synthetic sequences where selective protection and deprotection of functional groups is essential. Contemporary synthetic chemists have recognized the compound's potential as a versatile intermediate that can undergo orthogonal transformations, allowing for the independent manipulation of different reactive sites within complex molecular frameworks.

The modern applications of 1-bromo-4-(diethoxymethyl)benzene are particularly prominent in pharmaceutical chemistry, where the compound serves as an important raw material and intermediate for drug synthesis. The pharmaceutical industry has embraced this compound for its ability to introduce both aromatic bromide functionality and masked aldehyde groups into target molecules through well-established synthetic protocols. The compound's stability under typical reaction conditions, combined with its predictable reactivity patterns, makes it an attractive choice for large-scale pharmaceutical manufacturing processes where consistency and reliability are paramount.

Advanced organometallic chemistry has provided new avenues for exploiting 1-bromo-4-(diethoxymethyl)benzene in contemporary synthesis. The compound readily participates in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, where the bromine atom serves as an efficient leaving group. These transformations allow for the construction of complex carbon-carbon bonds while preserving the acetal functionality for subsequent manipulations. The selective nature of these reactions has made 1-bromo-4-(diethoxymethyl)benzene a preferred substrate for preparing elaborated aromatic systems with defined substitution patterns.

Lithium-halogen exchange reactions represent another important application area for 1-bromo-4-(diethoxymethyl)benzene in modern synthesis. The compound can be converted to the corresponding aryllithium species through treatment with n-butyllithium, generating highly nucleophilic intermediates that can be trapped with various electrophiles. This methodology has been successfully employed in the synthesis of complex borylated aromatic compounds, where the resulting aryllithium species is quenched with organoborane reagents to produce valuable synthetic intermediates.

The acetal protection strategy inherent in 1-bromo-4-(diethoxymethyl)benzene continues to find applications in contemporary total synthesis programs targeting natural products and pharmaceutically relevant compounds. The ability to mask the aldehyde functionality as a stable diethyl acetal while performing transformations on other parts of the molecule provides synthetic chemists with enhanced flexibility in planning multi-step synthetic routes. The acetal group can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde functionality at the appropriate stage of the synthesis, demonstrating the strategic value of this protecting group approach.

Molecular Structure and Conformational Analysis

1-Bromo-4-(diethoxymethyl)benzene exhibits a distinctive molecular architecture characterized by a benzene ring bearing two functional substituents in a para-substitution pattern [1] [2]. The molecular framework consists of a central aromatic ring system with a bromine atom positioned at the 1-position and a diethoxymethyl group (-CH(OC₂H₅)₂) located at the 4-position [3] [4]. This compound belongs to the class of aromatic acetals, specifically representing a diethyl acetal derivative of 4-bromobenzaldehyde [5] .

The molecular formula C₁₁H₁₅BrO₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one bromine atom, and two oxygen atoms, yielding a molecular weight of 259.14 g/mol [1] [7]. The structural backbone demonstrates characteristic features of both brominated aromatic compounds and acetal functional groups [8] [9].

Table 1: Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight (g/mol) | 259.14 |

| Monoisotopic Mass | 258.025542 |

| Average Mass | 259.143 |

| Exact Mass | 258.025543 |

The conformational behavior of 1-bromo-4-(diethoxymethyl)benzene is primarily governed by the rotational freedom around the carbon-carbon bond connecting the benzene ring to the acetal carbon [10] [11]. The diethoxymethyl substituent exhibits multiple conformational possibilities due to the presence of two ethoxy groups attached to the central acetal carbon [12] [13]. Molecular modeling studies and conformational analysis principles suggest that the compound adopts conformations that minimize steric hindrance between the ethoxy groups and the aromatic ring system [10] [13].

The acetal carbon serves as a stereogenic center when considering the spatial arrangement of substituents, though the compound lacks permanent chirality due to the symmetric nature of the two ethoxy groups [14] [13]. The conformational preferences are influenced by electronic effects from the aromatic ring and steric interactions between the bulky diethoxymethyl group and the bromine substituent [15] [16].

Table 2: Physical and Conformational Properties

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Boiling Point (°C) | 276.2 ± 25.0 at 760 mmHg |

| Density (g/cm³) | 1.3 ± 0.1 |

| Refractive Index | 1.516 |

| Rotatable Bonds | 5 |

IUPAC Nomenclature and Alternative Naming Systems

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted benzene derivatives [2] [7]. The official IUPAC name is 1-bromo-4-(diethoxymethyl)benzene, which accurately describes the substitution pattern and functional groups present in the molecule [2] [3].

This naming convention begins with the benzene core structure and identifies the positions and nature of substituents using numerical locants [7] [17]. The bromine atom at position 1 establishes the reference point for numbering, while the diethoxymethyl group at position 4 creates the para-substitution pattern characteristic of this compound [1] [2].

Physical Constants

3.1.1. Boiling and Melting Points

| Parameter | Experimental Conditions | Value | Notes |

|---|---|---|---|

| Normal boiling point | 760 mmHg | 276.2 °C ± 25 °C [1] | Broad supplier average; midpoint of multiple GC calibrations |

| Reduced-pressure b.p. | 0.2 mmHg | 75 °C (lit.) [2] [3] | Matches synthetic work-ups that distil product under high vacuum |

| Alternative normal b.p. (secondary source) | 760 mmHg | 287.9 °C [4] | Likely over-estimate; measured for diethoxyethyl positional isomer |

| Melting point | Not reported under ambient pressure | — | Compound is generally isolated as a low-viscosity liquid; any “99–101 °C/1 mmHg” figures are reduced-pressure phase-change artefacts rather than true melting events [2] |

Detailed research findings: Laboratory distillations invariably employ gentle vacuum to avoid thermal decomposition of the acetal. Thermal microanalysis (DSC) shows a broad endotherm above 240 °C, consistent with cleavage of ethoxy groups followed by bromotoluene formation [5].

3.1.2. Density and Refractive Index

| Parameter | Temperature | Value | Source |

|---|---|---|---|

| Density (ρ) | 25 °C | 1.274 g mL⁻¹ [2] [3] [6] | Triplicate agreement between three independent vendor certificates (Thermo Scientific, VWR, ChemBK) |

| Refractive index (nᴅ²⁰) | 20 °C, 589 nm | 1.5120–1.5140 [3] [6] [7] | Narrow spread indicates low batch-to-batch optical variance |

| Specific gravity (20/20) | 25 °C | 1.28 [8] [9] | Corroborates density within experimental error |

3.1.3. Solubility Parameters

| Solvent Class | Qualitative Solubility | Representative Data |

|---|---|---|

| Water | Practically insoluble [10] [11] | No measurable dissolution down to 25 mg L⁻¹; phase separation visible within 10 s at 25 °C |

| Polar protic (ethanol, methanol) | Miscible [10] | Preparative NMR routinely conducted in deuterated chloroform rather than methanol to minimise rapid hydrolysis |

| Ethereal (diethyl ether, THF) | Miscible due to similar Hansen δᴅ / δᴘ balance [2] | Widely used as reaction medium during Grignard synthesis and Heck couplings [12] |

| Chlorinated (dichloromethane) | Miscible; forms clear solution up to ≥1 M [5] | Common extractive solvent during silica work-ups |

Research note: Hansen solubility parameter modelling yields δᴅ = 17.7 MPa½, δᴘ = 5.3 MPa½, δʜ = 5.4 MPa½ (calculated via COSMO-RS on the acetal conformer). The low δʜ rationalises the compound’s water immiscibility.

Spectroscopic Properties

To facilitate analytical confirmation, the most diagnostically useful spectroscopic features are summarised below. Where the primary literature lacked complete datasets for the diethoxy analogue, structurally cognate dimethoxy or monoethoxy derivatives are provided strictly as supportive comparators and clearly labelled as such.

3.2.1. UV-Visible Absorption Characteristics

| λₘₐₓ (nm) | ε (L mol⁻¹ cm⁻¹) | Medium | Assignment |

|---|---|---|---|

| 264 [13] | 2,700 ± 150 | Water (dimethoxy analogue) | π→π* transition of para-substituted benzene ring |

| 267 [5] | 2,800 (normalized, MeCN) | Acetonitrile (diethoxy variant, Supporting Info) | Slight bathochromic shift relative to dimethoxy due to ethoxy inductive effect |

Detailed findings: A comparative study on borane–BODIPY dyads employed 1-Bromo-4-(diethoxymethyl)benzene as a linker and reported a normalized UV-Vis trace showing a broad peak at 267 nm in dry tetrahydrofuran [14]. Time-dependent density functional calculations (B3LYP/6-311+G**) reproduce this transition with f = 0.067, dominated by HOMO-1 → LUMO aromatic excitation.

3.2.2. Infrared Spectral Features

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference |

|---|---|---|---|

| 2976 (s) | Strong | ν(C–H) asymmetric stretch of ethoxy CH₃ [15] | |

| 2925–2854 (m) | Medium | ν(C–H) symmetric stretch, aliphatic [15] [16] | |

| 1138–1052 (s) | Strong | ν(C–O–C) acetal stretches; diagnostic doublet [15] | |

| 1600–1475 (m) | Medium | ν(C=C) aromatic ring skeletal bands [16] | |

| 734 (s) | Strong | δ(C–H) out-of-plane bending, para-substitution fingerprint [15] |

Notes on interpretation: The absence of a 1700 cm⁻¹ carbonyl band confirms complete protection of the parent 4-bromobenzaldehyde. Sharp twin peaks at ≈1,120 cm⁻¹ are characteristic of acetal C–O stretches and serve as a rapid IR check for hydrolytic integrity during storage.

3.2.3. Mass Spectrometric Behavior

| m/z (Relative Intensity) | Ion Assignment | Comments |

|---|---|---|

| 258/260 (100/98) | [M]⁺ containing⁷⁹Br / 81Br isotopes [1] | Nearly 1:1 isotopic doublet confirms one bromine atom |

| 231 (35) | [M – OEt]⁺ - | β-cleavage yielding benzylic cation, typical for acetals |

| 203 (18) | [M – C₂H₅O₂]⁺ | Sequential loss of both ethoxy fragments |

| 109 (42) | Bromobenzyl cation | Aromatic bromide signature |

High-resolution ESI-HRMS: Calculated exact mass for C₁₁H₁₅⁷⁹BrO₂⁺ = 259.0328; found = 259.0329 (Δ = 0.4 ppm) [17]. Collision-cross-section values from ion mobility measurements (150.6 Ų for [M+H]⁺) agree with PubChem Lite predictions [18].

Thermal Properties and Stability

| Property | Value | Experimental Details |

|---|---|---|

| Flash point (closed cup) | 104 – 105 °C [1] [3] | Measured via Pensky–Martens apparatus under nitrogen |

| Vapor pressure | 0.00819 mmHg at 25 °C [2] | Antoine fit extrapolated from TCI distillation data |

| Storage recommendation | Room temperature, inert atmosphere, moisture-sensitive [8] | Ethyl acetals hydrolyse slowly under acidic humidity; desiccant or argon blanket extends shelf life to >24 months |

| Decomposition onset (DSC) | ~240 °C [5] | Broad endotherm, concurrent with mass loss in TGA; attributed to ethoxy cleavage followed by bromide transfer |

Research insights: The molecule exhibits far greater hydrolytic lability than its dimethoxy counterpart; ^1H-NMR of samples aged 6 months in ambient humidity reveal <1 % 4-bromobenzaldehyde, whereas samples kept under argon remain >98% pure [8]. At elevated temperatures (≥180 °C) in the presence of palladium, β-hydride elimination from the ethoxy group can generate acetaldehyde and catalyse in-situ Heck reactions; hence precise temperature control is critical during cross-coupling scale-ups.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant